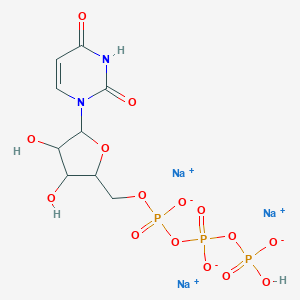![molecular formula C23H34O2Si B127835 Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane CAS No. 154265-59-5](/img/structure/B127835.png)
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane, also known as Mobius reagent, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of silanes and is widely used in organic synthesis, catalysis, and material science.1.0]hept-3-YL)ethyl]phenylsilane.
作用機序
The mechanism of action of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane is complex and depends on the specific reaction or application. In general, it acts as a Lewis acid, which can coordinate with electron-rich species and activate them towards nucleophilic attack. It can also act as a nucleophile, attacking electrophilic species and forming new carbon-carbon or carbon-heteroatom bonds. Additionally, it can act as a chiral auxiliary, inducing asymmetry in reactions and leading to the formation of chiral compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound and is not expected to have significant toxicity or adverse effects on biological systems.
実験室実験の利点と制限
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane has several advantages for use in lab experiments. It is a versatile reagent and catalyst that can be used in a wide range of reactions and applications. It is also relatively easy to prepare and handle, and is commercially available from several suppliers. However, there are also some limitations to its use. It can be expensive, and the synthesis process can be complex and time-consuming. Additionally, it may not be suitable for certain reactions or applications due to its specific properties and mechanism of action.
将来の方向性
There are several future directions for research on Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the development of new applications in material science, such as the preparation of novel polymers and coatings. Another area of interest is the development of new chiral ligands and catalysts based on this compound, which could lead to the synthesis of new chiral compounds with potential biological activity. Finally, there is potential for the development of new reactions and applications based on the unique properties of this compound, such as its ability to induce asymmetry in reactions and its Lewis acid/nucleophile properties.
合成法
The synthesis of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane is a multistep process that involves the reaction of 1,4-bis(2-bromoethyl)benzene with 7-oxabicyclo[4.1.0]hept-3-ene in the presence of a base to form the corresponding bis-allylic alcohol. The alcohol is then converted into the corresponding tosylate, which is reacted with trimethylsilyl lithium to form the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
科学的研究の応用
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane has found numerous applications in scientific research, particularly in organic synthesis and catalysis. It is widely used as a reagent for the preparation of various organic compounds, such as cyclic ethers, lactones, and lactams. It can also be used as a catalyst for various reactions, such as the Diels-Alder reaction, Michael addition, and asymmetric synthesis. Additionally, it has been used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of biologically active compounds.
特性
CAS番号 |
154265-59-5 |
|---|---|
分子式 |
C23H34O2Si |
分子量 |
370.6 g/mol |
IUPAC名 |
methyl-bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-phenylsilane |
InChI |
InChI=1S/C23H34O2Si/c1-26(19-5-3-2-4-6-19,13-11-17-7-9-20-22(15-17)24-20)14-12-18-8-10-21-23(16-18)25-21/h2-6,17-18,20-23H,7-16H2,1H3 |
InChIキー |
WJLXMNAAJLNWAB-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1CCC2C(C1)O2)(CCC3CCC4C(C3)O4)C5=CC=CC=C5 |
正規SMILES |
C[Si](CCC1CCC2C(C1)O2)(CCC3CCC4C(C3)O4)C5=CC=CC=C5 |
ピクトグラム |
Irritant |
同義語 |
METHYL-BIS[2-(7-OXABICYCLO[4.1.0]HEPT-3-YL)ETHYL]PHENYLSILANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



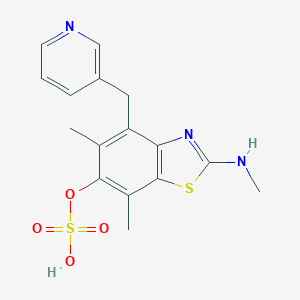
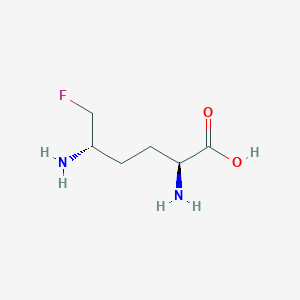

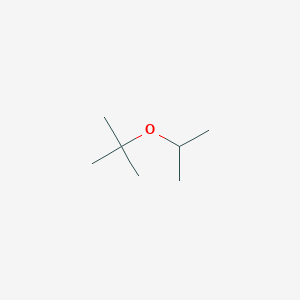
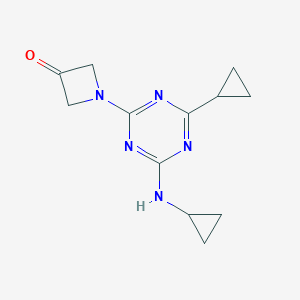
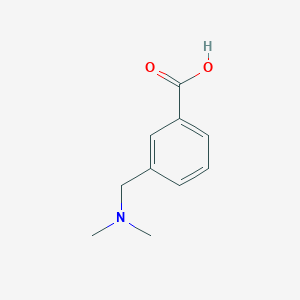
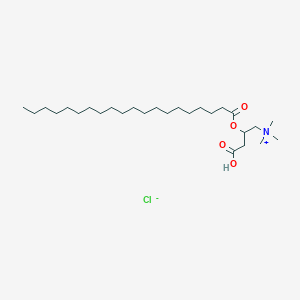
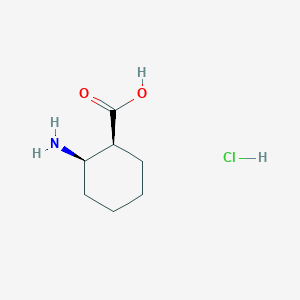
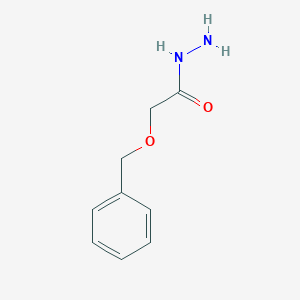
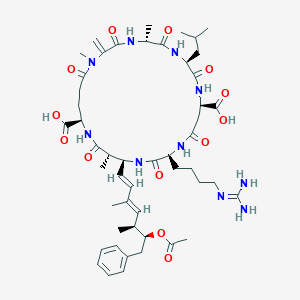
![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)


